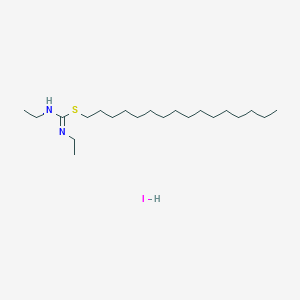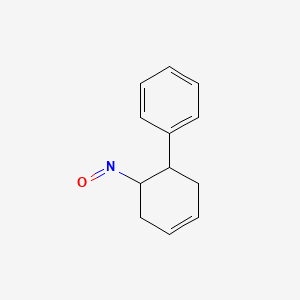
Iridium;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium and uranium form a series of intermetallic compounds that exhibit unique properties due to the combination of these two elements. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties. Uranium, on the other hand, is an actinide metal known for its radioactive properties and its use in nuclear reactors and weapons.
Preparation Methods
The preparation of iridium-uranium compounds typically involves high-temperature synthesis methods. One common method is induction melting under vacuum conditions using beryllia crucibles. This method involves heating the component metals to high temperatures to form the desired intermetallic compounds. For alloys containing higher percentages of iridium, arc melting under a helium atmosphere is often used to prevent violent reactions that can occur during the melting process .
Chemical Reactions Analysis
Iridium-uranium compounds undergo various chemical reactions, including oxidation, reduction, and phase transitions. The phase diagram of the iridium-uranium system reveals several intermetallic compounds, such as U3Ir, UIr, and UIr3, each with distinct melting points and solid-state transitions. These compounds exhibit different solubility limits and phase transformations at specific temperatures. For example, iridium lowers the gamma-beta uranium transformation temperature to about 681°C and the beta-alpha transformation to about 565°C .
Scientific Research Applications
Iridium-uranium compounds have significant scientific research applications due to their unique properties. In materials science, these compounds are studied for their potential use in high-temperature and corrosion-resistant materials. In nuclear technology, the combination of iridium’s stability and uranium’s radioactive properties makes these compounds suitable for use in nuclear reactors and other nuclear applications. Additionally, iridium-uranium compounds are investigated for their catalytic properties, which can be utilized in various chemical reactions and industrial processes .
Mechanism of Action
The mechanism of action of iridium-uranium compounds is primarily related to their structural and electronic properties. The combination of iridium and uranium results in compounds with unique crystal structures and bonding characteristics. These properties influence the compounds’ stability, reactivity, and catalytic activity. For example, the presence of iridium can stabilize certain oxidation states of uranium, affecting the overall reactivity and behavior of the compound in various chemical environments .
Comparison with Similar Compounds
Iridium-uranium compounds can be compared with other intermetallic compounds involving transition metals and actinides. Similar compounds include uranium-platinum, uranium-palladium, and uranium-rhodium intermetallics. Each of these compounds exhibits unique properties based on the specific transition metal involved. For example, uranium-platinum compounds are known for their catalytic properties, while uranium-rhodium compounds are studied for their high-temperature stability. The uniqueness of iridium-uranium compounds lies in the combination of iridium’s high density and corrosion resistance with uranium’s radioactive properties, making them suitable for specialized applications in nuclear technology and materials science .
Properties
CAS No. |
12315-78-5 |
|---|---|
Molecular Formula |
IrU3 |
Molecular Weight |
906.30 g/mol |
IUPAC Name |
iridium;uranium |
InChI |
InChI=1S/Ir.3U |
InChI Key |
SANBBLHPDWGACI-UHFFFAOYSA-N |
Canonical SMILES |
[Ir].[U].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

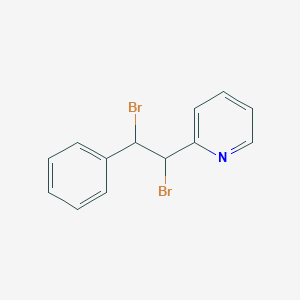
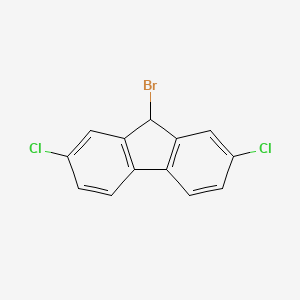
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
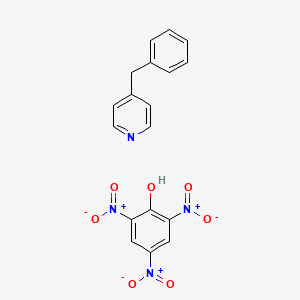
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

